4-Fmoc-aminomethyl-aniline hydrochloride
Overview
Description
4-Fmoc-aminomethyl-aniline hydrochloride is a chemical compound with the molecular formula C22H21ClN2O2 and a molecular weight of 380.87 g/mol . It is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protecting group for amines.
Preparation Methods
The synthesis of 4-Fmoc-aminomethyl-aniline hydrochloride typically involves the protection of the amine group using the 9-fluorenylmethoxycarbonyl (Fmoc) group. One common method involves the reaction of 4-aminomethyl-aniline with Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction is carried out under mild conditions to ensure the selective protection of the amine group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
4-Fmoc-aminomethyl-aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Coupling Reactions: It is often used in peptide coupling reactions, where the free amine reacts with carboxylic acids or their derivatives to form amide bonds.
Common reagents used in these reactions include piperidine, DMF, and various coupling agents such as HATU or EDC. The major products formed depend on the specific reaction conditions and the reactants involved.
Scientific Research Applications
4-Fmoc-aminomethyl-aniline hydrochloride is widely used in scientific research, particularly in the following areas:
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors, which are valuable tools in biological research.
Medicine: It plays a role in the development of peptide-based therapeutics, including drugs and vaccines.
Industry: The compound is used in the production of various peptide-based materials and products, including cosmetics and biomaterials.
Mechanism of Action
The primary function of 4-Fmoc-aminomethyl-aniline hydrochloride is to protect the amine group during chemical synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential assembly of peptides and other complex molecules . The mechanism involves the nucleophilic attack of the amine on the Fmoc chloride, forming a stable carbamate linkage.
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amines and amino acids, such as Fmoc-protected lysine and Fmoc-protected glycine. Compared to these compounds, 4-Fmoc-aminomethyl-aniline hydrochloride offers unique advantages in terms of its stability and ease of deprotection . Other similar compounds include Boc-protected amines, which are used in similar applications but require different deprotection conditions.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21H,13-14,23H2,(H,24,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTSALRFHKJCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-04-9 | |
Record name | Carbamic acid, N-[(4-aminophenyl)methyl]-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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